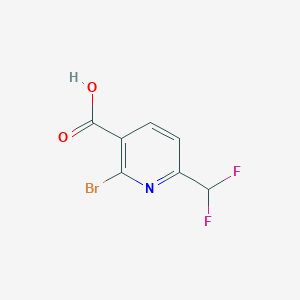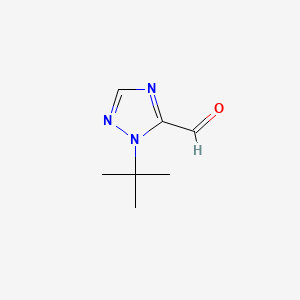![molecular formula C12H13Br B13486408 7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]](/img/structure/B13486408.png)
7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7’-bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene] is a chemical compound characterized by its unique spiro structure, which involves a cyclopropane ring fused to a naphthalene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7’-bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene] typically involves the bromination of a precursor compound followed by cyclopropanation. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The cyclopropanation step can be achieved using diazomethane or a similar reagent under controlled conditions to ensure the formation of the spiro structure.
Industrial Production Methods
While specific industrial production methods for 7’-bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene] are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper safety measures are in place to handle the reagents and intermediates involved.
化学反应分析
Types of Reactions
7’-bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to convert certain functional groups into alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as azides or nitriles.
科学研究应用
7’-bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene] has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: It can be used in the study of biological pathways and mechanisms, especially those involving spirocyclic structures.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with specific biological activities.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 7’-bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene] involves its interaction with molecular targets and pathways in biological systems. The spiro structure allows the compound to fit into specific binding sites on proteins or enzymes, potentially modulating their activity. This can lead to various biological effects, depending on the specific targets involved.
相似化合物的比较
Similar Compounds
- 7’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]
- 3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-3-carboxylic acid
Uniqueness
7’-bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene] is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
属性
分子式 |
C12H13Br |
|---|---|
分子量 |
237.13 g/mol |
IUPAC 名称 |
6-bromospiro[2,3-dihydro-1H-naphthalene-4,1'-cyclopropane] |
InChI |
InChI=1S/C12H13Br/c13-10-4-3-9-2-1-5-12(6-7-12)11(9)8-10/h3-4,8H,1-2,5-7H2 |
InChI 键 |
PPZJEMLYEOMFBB-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=C(C=C2)Br)C3(C1)CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride](/img/structure/B13486326.png)

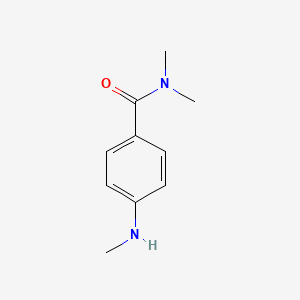
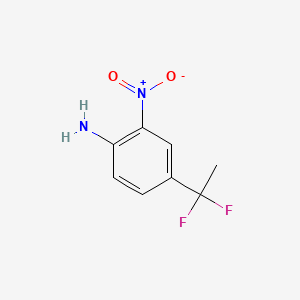

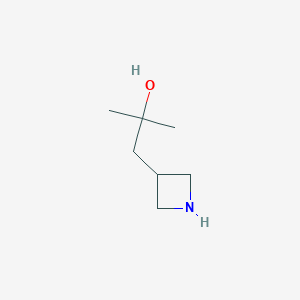
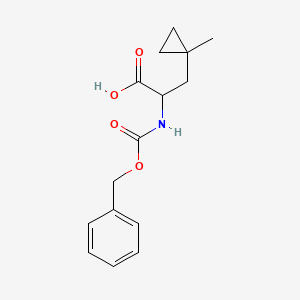

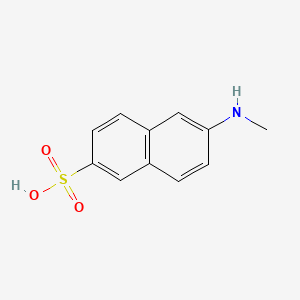
![5-(Difluoromethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13486378.png)
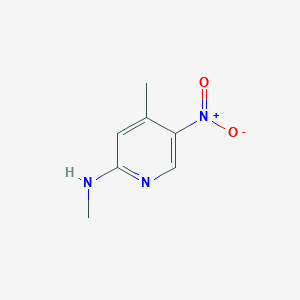
![3-methyl-2-oxo-2H,3H-thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B13486398.png)
